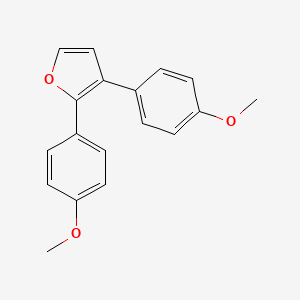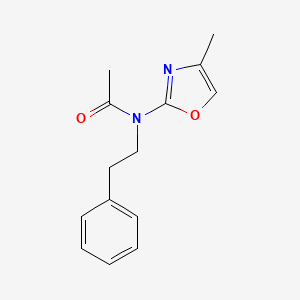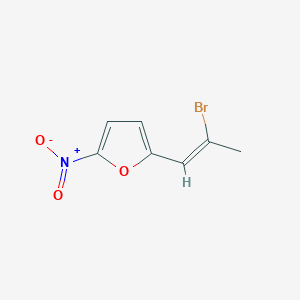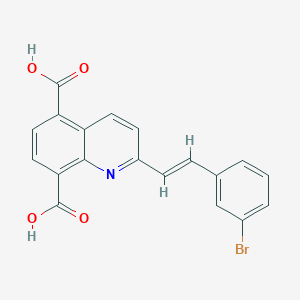
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of styrene followed by a coupling reaction with quinoline-5,8-dicarboxylic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
化学反応の分析
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the styryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .
科学的研究の応用
作用機序
The mechanism of action of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), which plays a role in the demethylation of lysine 27 on histone H3 (H3K27). This interaction affects gene expression and can alter cellular memory and reprogram cellular fate . The compound’s effects are mediated through its binding to the active site of JMJD3, inhibiting its enzymatic activity .
類似化合物との比較
2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid can be compared with other quinoline derivatives such as:
3-(2,4-Dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid: This compound also shows inhibitory activity against JMJD3 but with different selectivity and potency.
2-Arylquinoline derivatives: These compounds exhibit selectivity in binding to estrogen receptors and have different biological activities compared to this compound.
The uniqueness of this compound lies in its specific structure, which confers distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
特性
分子式 |
C19H12BrNO4 |
|---|---|
分子量 |
398.2 g/mol |
IUPAC名 |
2-[(E)-2-(3-bromophenyl)ethenyl]quinoline-5,8-dicarboxylic acid |
InChI |
InChI=1S/C19H12BrNO4/c20-12-3-1-2-11(10-12)4-5-13-6-7-14-15(18(22)23)8-9-16(19(24)25)17(14)21-13/h1-10H,(H,22,23)(H,24,25)/b5-4+ |
InChIキー |
RZMSRIDFVLSIFD-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)Br)C=CC2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


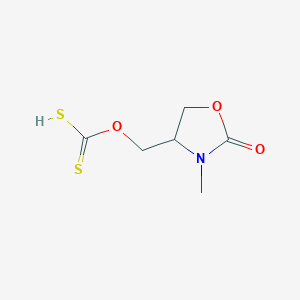
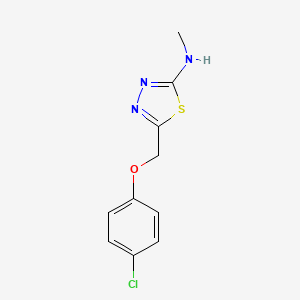
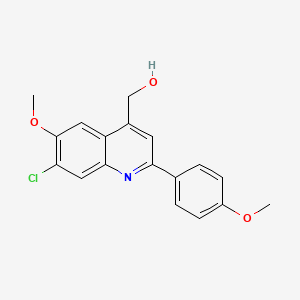
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)

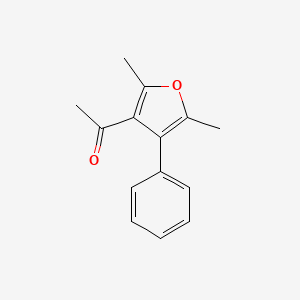
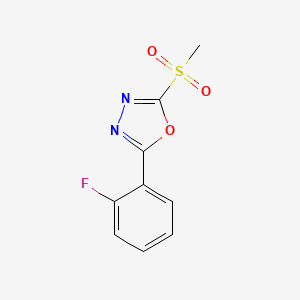
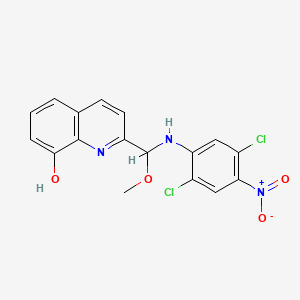
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
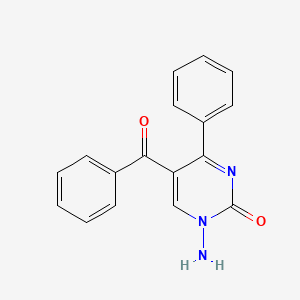
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
